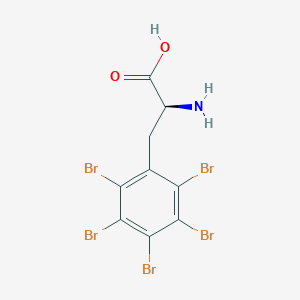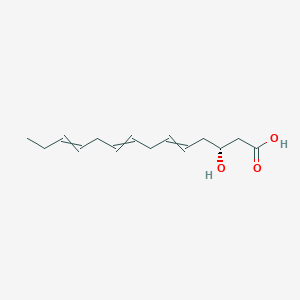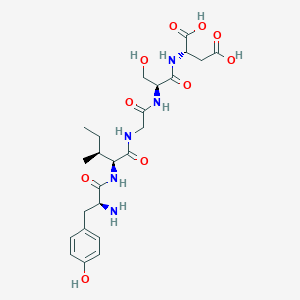![molecular formula C27H41NO4 B12560724 2,2'-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid) CAS No. 193527-70-7](/img/structure/B12560724.png)
2,2'-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid) is an organic compound characterized by its complex structure, which includes a tridecylphenyl group and two prop-2-enoic acid groups connected via an azanediyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid) typically involves a multi-step process:
Formation of the Azanediyl Bridge: The initial step involves the reaction of 4-tridecylphenylamine with formaldehyde to form the azanediyl bridge.
Addition of Prop-2-enoic Acid Groups: The azanediyl intermediate is then reacted with acrylic acid under controlled conditions to introduce the prop-2-enoic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring or the prop-2-enoic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2,2’-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid) has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Materials Science: Employed in the development of advanced materials with unique mechanical or chemical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 2,2’-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid) involves its interaction with molecular targets through its functional groups. The prop-2-enoic acid groups can participate in polymerization reactions, while the azanediyl bridge and phenyl ring can interact with various biomolecules or catalysts. These interactions can lead to the formation of complex structures or the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-{[(4-Decylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid)
- 2,2’-{[(4-Nonylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid)
- 2,2’-{[(4-Octylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid)
Uniqueness
2,2’-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid) is unique due to its longer tridecyl chain, which can impart different physical and chemical properties compared to its shorter-chain analogs. This can affect its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
193527-70-7 |
|---|---|
Molecular Formula |
C27H41NO4 |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
2-[[N-(2-carboxyprop-2-enyl)-4-tridecylanilino]methyl]prop-2-enoic acid |
InChI |
InChI=1S/C27H41NO4/c1-4-5-6-7-8-9-10-11-12-13-14-15-24-16-18-25(19-17-24)28(20-22(2)26(29)30)21-23(3)27(31)32/h16-19H,2-15,20-21H2,1H3,(H,29,30)(H,31,32) |
InChI Key |
BXBBTGUAGZDRRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=CC=C(C=C1)N(CC(=C)C(=O)O)CC(=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopropyl[4-(2,3-dihydro-1H-inden-1-yl)piperazin-1-yl]methanone](/img/structure/B12560641.png)
![Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]-](/img/structure/B12560644.png)

![4-hydroxy-2-methyl-5-phenylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B12560648.png)
methyl}benzoic acid](/img/structure/B12560650.png)
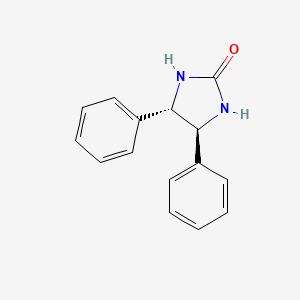
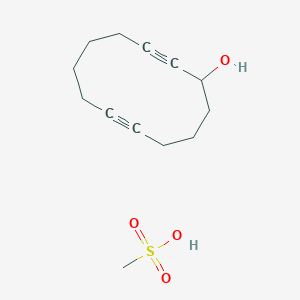
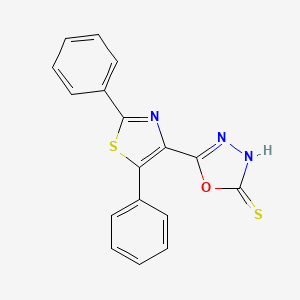

![4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione](/img/structure/B12560673.png)

